molecular formula C18H18N4O3 B5200643 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide

Cat. No. B5200643
M. Wt: 338.4 g/mol
InChI Key: BAPIDWQJGGQZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer, skeletal disorders, and developmental disorders. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.

Mechanism of Action

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide works by binding to the ATP-binding pocket of FGFRs, preventing the phosphorylation of tyrosine residues and downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and migration, ultimately resulting in cell death. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been shown to selectively target FGFRs over other receptor tyrosine kinases, making it a promising therapeutic agent for FGFR-driven diseases.
Biochemical and physiological effects:
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide induces cell cycle arrest and apoptosis by inhibiting the phosphorylation of FGFRs and downstream signaling pathways. In skeletal cells, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide promotes bone formation and reduces bone resorption by regulating the activity of osteoblasts and osteoclasts. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide in lab experiments is its high selectivity for FGFRs, which reduces the risk of off-target effects. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide is also a small molecule inhibitor, making it easier to administer and study than larger protein inhibitors. However, one of the limitations of using N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide is its relatively low potency compared to other FGFR inhibitors. This may require higher concentrations of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide to achieve the desired effects, which could lead to non-specific effects and toxicity.

Future Directions

There are several future directions for the study of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. Another area of interest is the investigation of the effects of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide on other FGFR-driven diseases such as developmental disorders and metabolic disorders. Additionally, the combination of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide with other therapeutic agents could be explored as a potential treatment strategy for FGFR-driven diseases.

Synthesis Methods

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide was first synthesized by Wu et al. in 2013 using a multi-step synthesis approach. The synthesis involves the condensation of 2-furancarboxylic acid with 2-aminobenzophenone to form 2-(2-furanyl)-benzophenone, which is then reacted with 3-(1H-imidazol-1-yl)propylamine to obtain the intermediate product. The intermediate product is then coupled with N-(tert-butoxycarbonyl)glycine to form the final product, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. The purity and identity of the compound were confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been extensively studied in preclinical models of FGFR-driven diseases such as cancer and skeletal disorders. In vitro studies have shown that N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide inhibits the autophosphorylation of FGFRs and downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated the efficacy of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide in suppressing tumor growth and metastasis in mouse models of various cancers, including breast cancer, lung cancer, and bladder cancer. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has also been shown to improve bone formation and reduce bone resorption in mouse models of skeletal disorders such as osteoporosis and craniosynostosis.

properties

IUPAC Name

N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPIDWQJGGQZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.